Cycloolivil
Overview
Description
Cycloolivil belongs to a class of compounds characterized by cyclic structures that exhibit unique chemical and physical properties. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and supramolecular chemistry.
Synthesis Analysis
The synthesis of cycloolivil and related cyclic compounds involves intricate reactions, including cycloaddition processes. For example, [2+2+2] cycloaddition reactions facilitate the synthesis of carbo- and heterocycles, involving the formation of multiple C-C bonds in a single step, catalyzed by a variety of organometallic complexes (Domínguez & Pérez-Castells, 2011).
Molecular Structure Analysis
The molecular structure of cyclic compounds like cycloolivil is crucial for understanding their reactivity and properties. Computational methods and molecular modeling play a significant role in elucidating the structural, dynamic, and energetic features of these compounds, offering insights into their behavior and interactions at the molecular level (Zhao et al., 2016).
Chemical Reactions and Properties
Cycloolivil and similar cyclic compounds undergo various chemical reactions, influenced by their unique cyclic structures. For instance, the cyclopropanation reaction is a strategic consideration in synthesizing complex molecular architectures containing cyclopropanes, highlighting the versatility of cyclic compounds in organic synthesis (Ebner & Carreira, 2017).
Physical Properties Analysis
The physical properties of cyclic compounds, such as cycloolivil, are closely tied to their molecular structure. The analysis of these properties, including solubility, stability, and molecular recognition capabilities, is essential for their application in various fields. Cyclodextrins, for example, are known for their ability to form inclusion complexes, enhancing the solubility and stability of guest molecules (Jambhekar & Breen, 2016).
Chemical Properties Analysis
The chemical properties of cycloolivil are characterized by its reactivity and interaction with other molecules. The [5+2] cycloaddition reaction, as another example, demonstrates the potential of cyclic compounds to access complex natural product structures, showcasing the diverse reactivity inherent to these molecules (Gao et al., 2019).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Molecular Immunology .
Summary of the Application
Cycloolivil, isolated from Nardostachys jatamansi, has been found to inhibit TNF-α/IFN-γ-induced chemokine production . This suggests that it could be used to treat skin inflammatory diseases .
Methods of Application
The study involved isolating cycloolivil and other compounds from Nardostachys jatamansi and investigating their anti-inflammatory effects on HaCaT keratinocytes . The compounds were tested for their ability to reduce the production of inflammatory cytokines induced by TNF-α/IFN-γ .
Results or Outcomes
The study found that cycloolivil reduced the production of inflammatory cytokines such as IL-6, IL-8, and RANTES in keratinocytes . It was also found to inhibit the expression of COX-2 proteins . The anti-inflammatory effects of cycloolivil were found to be mediated by blockage of the NF-κB and JAK/STAT signaling pathways .
2. Analgesic and Liver Stimulant
Specific Scientific Field
This application falls under the field of Pharmacognosy .
Summary of the Application
Cycloolivil, a lignan isolated from the roots of Stereospermum suaveolens, is traditionally used as an analgesic and liver stimulant .
Methods of Application
The compounds were isolated from the ethyl acetate-soluble fraction from the methanol extract of S. suaveolens using open silica gel column chromatography .
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIQZCNOUZCRGH-VOBQZIQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347745 | |
Record name | Isoolivil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoolivil | |
CAS RN |
3064-05-9 | |
Record name | Isoolivil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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